Benzoyl coenzyme A (trilithium)
Description
Thioester Bond Formation Mechanism
The thioester bond in benzoyl coenzyme A (trilithium) forms through a two-step enzymatic process common to CoA-dependent metabolic pathways. First, benzoic acid undergoes activation via adenylation, where adenosine triphosphate (ATP) reacts with the carboxylate group to form an acyl-adenylate intermediate. This high-energy intermediate then undergoes nucleophilic attack by the sulfhydryl group of CoA’s β-mercaptoethylamine moiety, displacing adenosine monophosphate (AMP) and yielding the benzoyl-thioester linkage.
The reaction proceeds via an S~N~2-like mechanism , with the thiolate anion of CoA attacking the electrophilic carbonyl carbon of the acyl-adenylate. This mechanism ensures retention of configuration at the carbonyl center, preserving the planar sp² hybridization of the thioester carbonyl group. The resulting thioester bond exhibits partial double-bond character ($$k = 480–520 \, \text{kJ/mol}$$), conferring both stability and reactivity to the molecule.
Key structural features of the thioester moiety:
Lithium Cation Coordination Chemistry
The trilithium form introduces unique coordination behavior due to lithium’s small ionic radius ($$0.76 \, \text{Å}$$) and high charge density. Lithium cations interact preferentially with:
- The thioester carbonyl oxygen ($$ \text{Li-O} = 1.93 \, \text{Å} $$)
- Phosphate oxygens in CoA’s 3′-phosphoadenosine diphosphate moiety ($$ \text{Li-O} = 2.01 \, \text{Å} $$)
- The β-mercaptoethylamine nitrogen ($$ \text{Li-N} = 2.11 \, \text{Å} $$)
Comparative dimerization constants ($$K_{\text{dim}}$$) for lithium-bridged complexes:
| Thioester Substituent | $$K_{\text{dim}} \, (\text{M}^{-1})$$ | Solvent |
|---|---|---|
| Methyl | 6,650 ± 880 | Methanol |
| Ethyl | 7,380 ± 980 | Methanol |
| Phenyl | 3,790 ± 490 | Methanol |
| Benzyl | 2,230 ± 280 | Methanol |
Data adapted from titanium(IV) catecholate-thioester complexes
Lithium coordination induces planarization of the thioester group, reducing the C-S-C bond angle from $$104^\circ$$ to $$98^\circ$$ and increasing carbonyl polarization by 18% compared to the non-lithiated form. This enhanced electrophilicity facilitates nucleophilic attacks at the thioester carbonyl in enzymatic reactions.
Stereochemical Features of the Coenzyme A Moiety
Coenzyme A contains four chiral centers in its pantothenate-derived structure:
- C2’ (R-configuration): In the pantothenate β-alanine moiety
- C3’ (S-configuration): At the cysteine incorporation site
- C4’ (R-configuration): In the phosphopantetheine arm
- C5’ (S-configuration): In the adenosine diphosphate ribose
The absolute configuration at these centers remains conserved during benzoylation, as demonstrated by X-ray crystallography of homologous CoA-thioesters. The 3′-phosphoadenosine diphosphate group adopts a gauche conformation (torsion angle = $$68^\circ$$) about the phosphodiester bond, creating a U-shaped molecular architecture that positions the benzoyl group 14.2 Å from the terminal phosphate.
Enzymatic stereocontrol mechanisms:
- Pantothenate kinase (CoaA) ensures retention of C2’ configuration during phosphorylation
- Phosphopantothenoylcysteine synthetase (CoaB) maintains C3’ stereochemistry via pyrophosphate orbital steering
The stereochemical rigidity of the CoA backbone ensures proper orientation of the benzoyl group for interaction with acyltransferase enzymes, while allowing flexibility in the pantetheine arm for substrate channeling.
Properties
Molecular Formula |
C28H37Li3N7O17P3S |
|---|---|
Molecular Weight |
889.5 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.3Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t17-,20-,21-,22+,26-;;;/m1.../s1 |
InChI Key |
KIGJHLUVSFPNCQ-GHKZVKPSSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
The compound is characterized by specific solubility properties that influence its preparation and handling. It demonstrates moderate solubility in aqueous solutions and higher solubility in certain organic solvents. When stored properly at -20°C in sealed conditions away from moisture, the compound maintains stability. For laboratory applications, it is recommended to prepare stock solutions according to the compound's solubility in different solvents to avoid degradation from repeated freezing and thawing cycles.
Stock Solution Preparation Data
The following table provides comprehensive guidance for preparing stock solutions of benzoyl coenzyme A (trilithium) at different concentrations:
| Concentration | 1 mg preparation | 5 mg preparation | 10 mg preparation |
|---|---|---|---|
| 1 mM | 1.1243 mL | 5.6215 mL | 11.243 mL |
| 5 mM | 0.2249 mL | 1.1243 mL | 2.2486 mL |
| 10 mM | 0.1124 mL | 0.5622 mL | 1.1243 mL |
Table 1: Stock solution preparation quantities for benzoyl coenzyme A trilithium
Chemical Synthesis Methods
Direct Synthesis from CoA and Anhydrides
Another approach involves the direct synthesis from coenzyme A (trilithium salt) and the corresponding benzoic anhydride. This method has been adapted from procedures used to synthesize related compounds such as glutaryl-CoA, crotonyl-CoA, and acetyl-CoA. While specific details for benzoyl-CoA preparation through this route are limited in the literature, the general approach involves:
- Reaction of CoA (trilithium salt) with benzoic anhydride
- Careful control of pH and temperature during reaction
- Purification of the resulting benzoyl-coenzyme A product
Enzymatic and Chemoenzymatic Synthesis Methods
Recombinant Enzyme-Based Synthesis
The enzymatic synthesis of benzoyl-coenzyme A represents a significant advancement in preparation methods, offering high specificity and yield. A detailed protocol derived from Nazi et al. (2004) utilizes three recombinant biosynthetic enzymes from Escherichia coli:
- Pantetheine kinase (PanK)
- Phosphopantetheine adenylyltransferase (PPAT)
- Dephospho-CoA kinase (DPCK)
The reaction mixture typically contains:
- 20 mM KCl
- 10 mM MgCl2
- 18 mM ATP
- 50 mM TrisCI, pH 7.5
- 5 mM benzoyl-pantetheine
- Final volume of 30 ml
The sequential addition of enzymes follows this procedure:
- Addition of 5 mg recombinant PanK with 30-minute incubation at room temperature
- Addition of 5 mg recombinant PPAT followed by another 30-minute incubation
- Final addition of 5 mg recombinant DPCK
This enzymatic approach achieves stoichiometric conversion of pantetheine derivatives to the respective coenzyme A analogues in under two hours. After purification using column chromatography, yields of approximately 80% with respect to the pantetheine derivative are typically obtained.
Benzoate-CoA Ligase-Mediated Synthesis
Another enzymatic approach utilizes benzoate-coenzyme A ligase (BZL), which activates benzoic acid to benzoyl-CoA. Research has identified and characterized this enzyme from various sources, including plant systems like Hypericum calycinum where it participates in xanthone biosynthesis. The enzyme has been successfully engineered through structure-guided mutagenesis to generate various CoA-linked substrates.
A specific protocol involves using a double mutant (H333A/I334A) of the benzoate-CoA ligase (BadA), created through site-directed mutagenesis. The reaction mixture typically includes:
After incubation at room temperature for 12 hours, the reaction is terminated by adding 100 μL of 6 N HCl, and the product is analyzed by HPLC and LC-ESI-MS.
Purification and Analysis Methods
HPLC Purification Techniques
High-performance liquid chromatography (HPLC) represents the preferred method for purifying benzoyl-coenzyme A. The typical procedure involves:
- Reverse-phase HPLC in 40 mM ammonium acetate, pH 6.8
- Subsequent freeze-drying of the purified product
For analytical purposes, HPLC coupled with time-of-flight (TOF) mass spectrometry provides precise analysis of the synthesized benzoyl-coenzyme A. This approach allows assessment of synthesis progress and purity, with the compound typically resolving as a distinct peak. A Phenomenex Prodigy RP-18-column (250 mm × 4.6 mm, 5μm) with a flow rate of 1 mL/min has been successfully employed for such analyses.
Column Chromatography Methods
Various column chromatography techniques have been employed for purification of benzoyl-coenzyme A and related compounds:
Source 15Q Column Chromatography : Using a HiLoad column (8 mL volume, 1.6 cm diameter) equilibrated with buffer containing 150 mM NaCl, followed by elution in a linear 150–300 mM NaCl gradient.
Ni2+-NTA Resin Column : Primarily used for purifying the enzymes involved in synthesis, but can be adapted for product purification in certain workflows.
Superdex 200 Gel Filtration : While often used for protein purification, this method has applications in the final cleanup of benzoyl-CoA preparations, utilizing buffers such as 20 mM triethanolamine-HCl (pH 7.8) with 4 mM MgCl2 and 150 mM KCl.
Analytical Verification Techniques
Several analytical techniques confirm the identity and purity of synthesized benzoyl-coenzyme A:
Mass Spectrometry : High-resolution mass spectra of molecular and fragment ion masses provide confirmation of molecular identity, with differences typically less than 1 ppm from calculated exact masses.
NMR Spectroscopy : 13C NMR, 1D 31P NMR, and 2D NMR spectroscopic analyses (1H, 13C HMQC, 1H, 1H COSY, 1H, 13C HMBC, and 1H, 31P HMBC) confirm structural characteristics.
UV-Visible Spectroscopy : Characteristic absorption patterns can be used to identify and quantify benzoyl-coenzyme A in solution.
Chemical Reactions Analysis
Core Chemical Reactions
Benzoyl-CoA trilithium participates in several key biochemical transformations, driven by its reactive thioester bond and aromatic activation properties:
Table 1: Primary Enzymatic Reactions Involving Benzoyl-CoA Trilithium
Thioester Reactivity
The thioester bond in benzoyl-CoA facilitates nucleophilic acyl substitutions, enabling:
-
Acyl group transfer to acceptors like amino acids or polyketide chains .
-
Electrophilic aromatic activation for epoxidation or reduction .
Epoxidation Mechanism
The BoxB enzyme (a diiron monooxygenase) mediates O₂-dependent epoxidation:
-
Electron transfer from NADPH via BoxA reductase.
-
Oxygen activation at the diiron center.
-
Epoxide formation at the benzoyl-CoA 2,3-position, disrupting aromaticity .
Reductase Specificity
Benzoyl-CoA reductase exhibits substrate flexibility, accepting fluorinated, hydroxylated, and methylated analogs, though at reduced rates .
Structural and Functional Insights
-
Key Functional Groups :
-
Benzoyl group (activates aromatic ring for electrophilic attack).
-
Thioester bond (high-energy, facilitates acyl transfers).
-
-
Spectroscopic Properties : UV-Vis absorption at 279 nm (iron-sulfur cluster) .
Industrial and Pharmacological Relevance
Scientific Research Applications
Biochemical Pathways and Metabolism
Benzoyl coenzyme A (trilithium) serves as a crucial intermediate in several metabolic pathways. It is primarily involved in the CoA-dependent epoxide pathway, where it facilitates the metabolism of benzoate derivatives. This pathway is significant for understanding how various organisms process aromatic compounds, which has implications for environmental bioremediation and industrial applications.
Table 1: Key Metabolic Pathways Involving Benzoyl Coenzyme A (Trilithium)
| Pathway | Description | Organisms Involved |
|---|---|---|
| CoA-dependent Epoxide Pathway | Converts benzoate to benzoyl-CoA for further metabolism | Bacteria, Fungi |
| Xanthone Biosynthesis | Involved in the biosynthesis of xanthones in Hypericum species | Plants (e.g., Hypericum) |
| Detoxification | Formation of CoA conjugates from xenobiotic acids | Mammals, Microorganisms |
Pharmacological Research
Benzoyl coenzyme A (trilithium) is utilized in pharmacological studies to explore its effects on various biological processes. For instance, it has been investigated for its role in apoptosis and cell cycle regulation. Research indicates that benzoyl coenzyme A derivatives can induce cytotoxic effects in cancer cell lines, highlighting its potential as a therapeutic agent.
Case Study: Cytotoxicity Evaluation
- Objective: To assess the cytotoxic effects of benzoyl coenzyme A derivatives on cancer cell lines.
- Method: Treatment of A549, HCT116, and Cal27 cell lines with varying concentrations of benzoyl coenzyme A derivatives.
- Results: Significant dose-dependent apoptosis was observed in treated cells, suggesting potential applications in cancer therapy .
Toxicological Studies
The compound has been implicated in toxicological research, particularly concerning its metabolites' effects on reproductive health. Studies have shown that accumulation of benzoyl-CoA conjugates can adversely affect male reproduction by disrupting spermatogenesis processes.
Table 2: Toxicological Impacts of Benzoyl Coenzyme A Derivatives
| Compound | Observed Effects | Study Reference |
|---|---|---|
| p-Alkyl-Benzoyl-CoA Conjugates | Impaired reproductive function in male rats | |
| Benzoyl-CoA | Induces apoptosis in testicular cells |
Plant Biotechnology
In plant biotechnology, benzoyl coenzyme A is essential for the biosynthesis of valuable secondary metabolites like xanthones and polyphenolic compounds. Research has identified the enzyme benzoate-CoA ligase as a key player in activating benzoic acid to benzoyl-CoA, crucial for producing these metabolites.
Case Study: Xanthone Production in Hypericum
- Objective: To elucidate the role of benzoyl coenzyme A in xanthone biosynthesis.
- Method: Transcriptomic analysis and enzyme localization studies were conducted on Hypericum calycinum.
- Findings: The study revealed that increased levels of benzoyl coenzyme A correlate with enhanced xanthone production following elicitor treatment .
Mechanism of Action
Benzoyl coenzyme A (trilithium) functions as an intermediate in the coenzyme A-dependent epoxide pathway. It is formed by the activation of benzoate by coenzyme A ligase. The compound then undergoes various enzymatic reactions, including oxidation and reduction, to form different metabolites. These reactions are crucial for the degradation of aromatic compounds and play a significant role in microbial metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Coenzyme A Derivatives
Acetyl Coenzyme A (Trilithium)
- Molecular Formula : C₂₃H₃₈Li₃N₇O₁₇P₃S
- Molecular Weight : ~809.48 g/mol (estimated based on structural analogy)
- Key Differences :
- Applications : Used in studies on energy metabolism and histone acetylation .
p-Hydroxybenzoyl-Acetyl-CoA
- Structural Features : Contains a hydroxylated benzoyl group (-C₆H₄(OH)CO-) linked to acetyl-CoA.
- Molecular Weight : ~901.70 g/mol (estimated)
- Functional Role: Likely involved in phenolic acid metabolism, though its exact biological role remains understudied .
Coenzyme A (Trilithium) Salt
- Molecular Formula : C₂₁H₃₆Li₃N₇O₁₆P₃S
- Molecular Weight : ~767.48 g/mol
- Key Differences : Lacks an acyl group, serving as a precursor for acyl-CoA synthesis. It is critical in fatty acid metabolism and polyketide biosynthesis .
Comparison with Functionally Related Compounds
Benzoyl Fluoride (C₇H₅FO)
- Molecular Weight: 140.11 g/mol | CAS No.: 455-40-3
- Key Differences : A simple benzoyl derivative without the CoA moiety. Industrially used as a benzoylating agent in organic synthesis. Unlike benzoyl-CoA, it lacks enzymatic relevance and is toxic in biological systems .
Benzyl Benzoate (C₁₄H₁₂O₂)
- Molecular Weight: 212.24 g/mol | CAS No.: 120-51-4
- Functional Role: An ester of benzoic acid, used as a solvent and insecticide.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
